CNFDA
Description
5(6)-Carboxynaphthofluorescein Diacetate (CNFDA) is a fluorescent probe widely used in biomedical research and diagnostics. Structurally, it consists of a naphthofluorescein core modified with two acetate groups, rendering it non-fluorescent until intracellular esterases cleave the acetate moieties to release the fluorescent carboxynaphthofluorescein . Key applications include:
- Cell Viability Assays: Viable cells hydrolyze this compound, producing fluorescence proportional to metabolic activity .
- Diagnostic Imaging: Automated quantification of corneal nerve fibers in diabetic peripheral neuropathy (DPN) .
- Protein Labeling: Succinimidyl ester derivatives (e.g., this compound-SE) enable covalent conjugation to biomolecules .
Properties
CAS No. |
164256-07-9 |
|---|---|
Molecular Formula |
C33H20O9 |
Molecular Weight |
560.52 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CNFDA involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups necessary for its fluorogenic properties. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound, altering its chemical properties.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the this compound molecule with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered fluorescence properties, while reduction can lead to the formation of reduced analogs with different chemical behaviors.
Scientific Research Applications
CNFDA has a wide range of applications in scientific research:
Chemistry: It is used as a probe to study esterase activity and enzyme kinetics.
Biology: this compound is employed in cell biology to monitor intracellular esterase activity, providing insights into cellular functions and health.
Medicine: In medical research, this compound is used to investigate the role of esterases in various diseases and to screen for potential therapeutic agents.
Industry: this compound is utilized in the development of diagnostic assays and high-throughput screening methods for drug discovery.
Mechanism of Action
The mechanism of action of CNFDA involves its cleavage by intracellular esterases, resulting in the release of a red-fluorescent product. This fluorescence can be detected and measured, providing a quantitative assessment of esterase activity. The molecular targets of this compound are the esterases present within cells, and the pathways involved include the enzymatic hydrolysis of the ester bond in this compound.
Comparison with Similar Compounds
Structural and Functional Analogues
Key Differences :
- Emission Spectrum : this compound’s naphthofluorescein core enables longer emission wavelengths than fluorescein-based dyes (e.g., CFDA), reducing autofluorescence in tissue imaging .
- Stability : this compound fluorescence declines after prolonged culture (72 hours), whereas Calcein AM retains signal longer but requires co-staining for dead cells .
- Diagnostic Performance: In DPN, this compound (AUC: 0.89–0.93) outperforms manual quantification methods (AUC: 0.82–0.88) and shows comparable specificity to CNFDM (nerve fiber density) .
Diagnostic Validity in Diabetic Neuropathy
| Parameter | This compound Range (no./mm²) | CNFDM Range (no./mm²) | CNBDA Range (no./mm²) | AUC (this compound vs. CNFDM) |
|---|---|---|---|---|
| Sensitivity | 14.7–19.7 | 18.7–25.4 | 14.6–16.1 | 0.92 vs. 0.88 |
| Odds Ratio | 8.5–12.3 | 6.7–9.1 | 7.2–10.5 | — |
Findings :
Reactivity and Labeling Efficiency
| Derivative | Reactive Group | Conjugation Target | Efficiency vs. FITC |
|---|---|---|---|
| This compound-SE | Succinimidyl | Amines (e.g., lysine) | 85–90% |
| FITC | Isothiocyanate | Amines | 75–80% |
| 5(6)-TAMRA-X, SE | Succinimidyl | Amines | 90–95% |
Advantages of this compound-SE :
- Broader pH stability (pH 4–9) compared to FITC (pH 8–9 optimal) .
- Lower nonspecific binding in complex biological samples .
Regulatory and Quality Considerations
- Purity Standards: this compound derivatives (e.g., this compound-SE) must meet ≥90% purity for diagnostic use, with validation per ICH M7 guidelines for impurities .
- FDA Compliance : Analytical procedures for this compound-based assays require validation of accuracy, specificity, and precision under 21 CFR § 314.50 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
